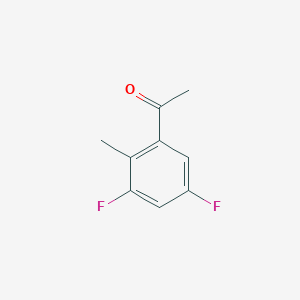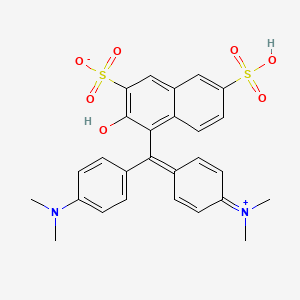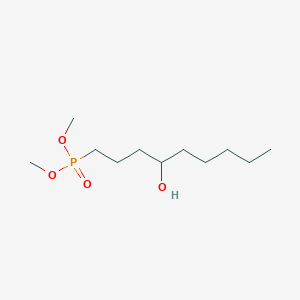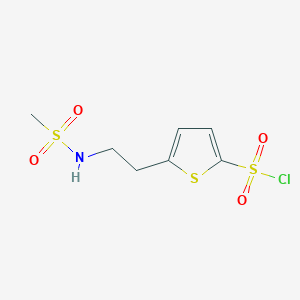
5-(2-(Methylsulfonamido)ethyl)thiophene-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-(Methylsulfonamido)ethyl)thiophene-2-sulfonyl chloride is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Compounds containing the thiophene nucleus are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
One common synthetic route involves the reaction of thiophene-2-sulfonyl chloride with 2-(methylsulfonamido)ethylamine under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or chloroform and may require the presence of a base like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
5-(2-(Methylsulfonamido)ethyl)thiophene-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and catalysts such as palladium complexes . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(2-(Methylsulfonamido)ethyl)thiophene-2-sulfonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(2-(Methylsulfonamido)ethyl)thiophene-2-sulfonyl chloride depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or receptors, leading to therapeutic effects. For example, sulfonamide derivatives are known to inhibit bacterial enzymes, making them effective antibacterial agents . The molecular targets and pathways involved vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
5-(2-(Methylsulfonamido)ethyl)thiophene-2-sulfonyl chloride can be compared with other thiophene derivatives such as:
Thiophene-2-sulfonyl chloride: Lacks the methylsulfonamidoethyl group, making it less versatile in certain synthetic applications.
5-Methylthiophene-2-sulfonyl chloride: Contains a methyl group instead of the methylsulfonamidoethyl group, which may affect its reactivity and applications.
N-((5’-Methyl-[2,2’-bithiophen]-5-yl)sulfonyl)acetamide: A thiophene derivative with different substituents, showing excellent urease inhibition activity.
Properties
Molecular Formula |
C7H10ClNO4S3 |
|---|---|
Molecular Weight |
303.8 g/mol |
IUPAC Name |
5-[2-(methanesulfonamido)ethyl]thiophene-2-sulfonyl chloride |
InChI |
InChI=1S/C7H10ClNO4S3/c1-15(10,11)9-5-4-6-2-3-7(14-6)16(8,12)13/h2-3,9H,4-5H2,1H3 |
InChI Key |
KAGIVCDITDPKTO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NCCC1=CC=C(S1)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




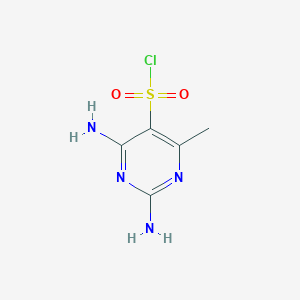
![(1S,2S,3R,4S,5S)-1-(hydroxymethyl)-5-[[(2S)-3-hydroxy-2-[[(1S,2S,3R,4S,5S)-2,3,4,5-tetrahydroxy-5-(hydroxymethyl)cyclohexyl]amino]propyl]amino]cyclohexane-1,2,3,4-tetrol](/img/structure/B12826592.png)
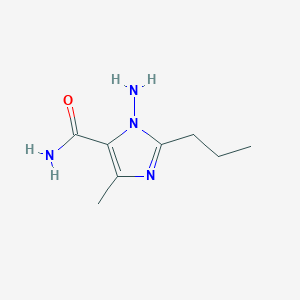
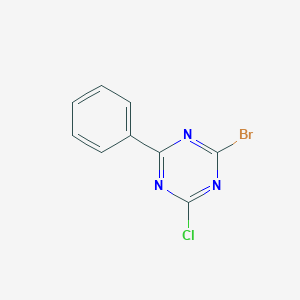
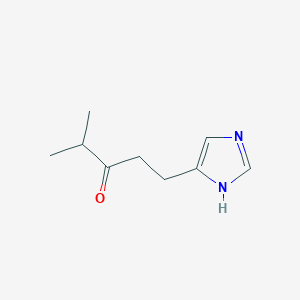

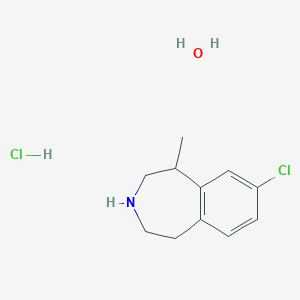
![3-cyclopropyl-7-methyl-6-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one](/img/structure/B12826623.png)
![3-[(3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12826625.png)
